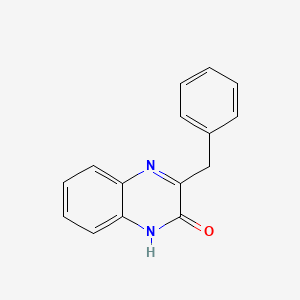

3-benzyl-1H-quinoxalin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

3-benzyl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C15H12N2O/c18-15-14(10-11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18) |

InChI Key |

XEVRCXXOIPCZGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyl 1h Quinoxalin 2 One and Its Analogues

Traditional Synthesis Approaches to Quinoxalin-2(1H)-ones

The cornerstone of traditional quinoxalin-2(1H)-one synthesis is the Hinsberg reaction, which involves the condensation of an o-phenylenediamine (B120857) with an α-ketoacid or α-ketoester. ub.roresearchgate.net This method has been a reliable route to 3-substituted quinoxalin-2-ones for over a century. ub.rooaji.net For the specific synthesis of 3-benzyl-1H-quinoxalin-2-one, this would typically involve the reaction of o-phenylenediamine with phenylpyruvic acid or its corresponding ester.

Another classical approach involves the reaction of o-phenylenediamine with α-haloketones, followed by oxidation. researchgate.netoaji.net For instance, reacting o-phenylenediamine with an appropriate α-haloketone can lead to a dihydroquinoxaline intermediate, which is then oxidized to the desired quinoxalinone. researchgate.net While effective, these traditional methods can suffer from drawbacks such as harsh reaction conditions, the need for pre-functionalized starting materials, and the generation of stoichiometric byproducts. chim.it

A variation of the Hinsberg reaction involves the condensation of o-phenylenediamine with 5-arylidene-2,2-dimethyl-1,3-oxazolidin-4-ones, which act as pyruvate (B1213749) surrogates, to produce 3-benzylquinoxalin-2(1H)-ones in good to excellent yields. researchgate.net This method offers mild conditions and a simple filtration work-up. researchgate.net

Table 1: Traditional Synthesis Examples

| Reactants | Product | Conditions | Reference |

|---|---|---|---|

| o-phenylenediamine, Phenylpyruvic acid | This compound | Hinsberg Reaction | ub.roresearchgate.net |

| o-phenylenediamine, α-haloketone | 3-Substituted quinoxalin-2-one | Oxidation | researchgate.netoaji.net |

Modern Catalytic Strategies for this compound Formation

Recent years have seen a surge in the development of modern catalytic methods for the synthesis of quinoxalin-2(1H)-ones, focusing on direct C-H functionalization and offering more atom-economical and environmentally friendly alternatives to traditional approaches. chim.it

Transition metal catalysis has become a powerful tool for the synthesis of 3-substituted quinoxalin-2-ones. Palladium and copper are among the most frequently used metals in these transformations.

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions have been effectively used for the synthesis of quinoxalinones. acs.orgfigshare.com These methods often involve cascade carbonylative cyclizations or intramolecular N-arylations. acs.orgacs.orgnih.gov For example, a palladium-catalyzed carbonylative synthesis of pyrrolo[1,2-a]quinoxalinones has been developed from 2-heteroaryl iodobenzenes. acs.org Additionally, excited-state palladium catalysis has been employed for the alkylation of quinoxalinones with a broad scope of alkyl halides under mild conditions. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts have proven effective for the C-3 benzylation of quinoxalin-2-ones. chim.it One such method utilizes CuCl as a catalyst with methylarenes as the benzylating agents and t-butyl peroxybenzoate (TBPB) as the oxidant under microwave irradiation. chim.it Another approach uses CuCN as the catalyst for the C-3 benzylation with benzylsulfonyl hydrazides.

Table 2: Examples of Transition Metal-Catalyzed Syntheses

| Catalyst | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Pd2(dba)3 | Bromoanilides | Bicyclic and Polycyclic Quinoxalinones | Intramolecular N-arylation, Microwave irradiation | acs.org |

In line with the principles of green chemistry, there has been a growing interest in developing organocatalytic and metal-free synthetic routes to quinoxalinones. rsc.org These methods avoid the use of potentially toxic and expensive transition metals.

Camphorsulfonic acid has been used as an efficient organocatalyst for the one-pot synthesis of quinoxaline (B1680401) derivatives at ambient temperature in ethanol (B145695). ijrar.org Metal-free cross-dehydrogenative coupling reactions between quinoxalinones and various partners, such as amines, have also been developed using iodine as a catalyst and an aqueous solution of tert-butyl hydroperoxide as the oxidant. organic-chemistry.org Furthermore, a metal-free oxidative O-S cross-coupling strategy has been established for the C2 sulfonylation of quinoxalinones. rsc.org

Photochemical and electrochemical methods offer unique and sustainable pathways for the synthesis and functionalization of quinoxalin-2-ones. mdpi.com Visible-light photoredox catalysis has emerged as a powerful tool, enabling reactions to proceed under mild conditions. sioc-journal.cn

Visible-light-induced C-H functionalization at the C3 position of quinoxalin-2-ones has been achieved using various photocatalysts. sioc-journal.cn For example, riboflavin (B1680620) can be used as a photocatalyst for the direct benzylation of quinoxalin-2(1H)-ones with benzyl (B1604629) bromides under mild conditions. Another approach involves a visible-light-mediated decarboxylative alkylation using a recyclable ruthenium(II) catalytic system in an eco-friendly solvent. acs.org Metal-free visible-light photoredox catalysis has also been employed for the construction of 3,3-disubstituted dihydroquinoxalin-2(1H)-ones. acs.orgvapourtec.com The aza Paternò–Büchi reaction, a [2+2] photocycloaddition, has been used to synthesize azetidines from 3-substituted quinoxalin-2(1H)-ones and olefins upon irradiation with visible light in the presence of a chiral sensitizer. nih.govd-nb.info

Organocatalytic and Metal-Free Approaches

Multicomponent Reaction Paradigms in Quinoxalin-2(1H)-one Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.comnih.gov The direct C-H functionalization of quinoxalin-2(1H)-ones via MCRs has gained considerable attention. mdpi.comnih.govmdpi.com

A novel method for the gram-scale synthesis of (E)-quinoxalinone oximes through a multicomponent reaction under mild, transition-metal-free conditions has been reported. acs.org This reaction combines a Mannich-type reaction and radical coupling. acs.org Additionally, a visible light photocatalyst has been used for a multicomponent reaction involving quinoxalin-2(1H)-ones, CBrCl3, and styrene, leading to the regioselective functionalization at the C3 position. researchgate.net

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinoxalin-2(1H)-ones. nih.govdntb.gov.ua This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods.

The use of green solvents like ethanol and water has been explored in the synthesis of quinoxalines. ijrar.orgsapub.orgnih.gov For instance, a highly efficient and catalyst-free protocol for the synthesis of quinoxalines has been developed using methanol (B129727) as the solvent at room temperature with a reaction time of just one minute. thieme-connect.com This method is also scalable to at least a 10-gram scale. thieme-connect.com Biocatalytic synthesis using lemon juice as a solvent and catalyst for the one-pot synthesis of 3,4-dihydro-2(1H)-quinoxalinones has also been demonstrated, offering an environmentally friendly alternative to hazardous solvents and catalysts. rsc.org Furthermore, polymer-supported sulphanilic acid has been employed as a recyclable heterogeneous catalyst for the synthesis of quinoxaline derivatives in ethanol. arabjchem.org

Advanced Derivatization and Functionalization of the 3 Benzyl 1h Quinoxalin 2 One Scaffold

C-H Functionalization at the Quinoxalin-2(1H)-one Core

Direct functionalization of carbon-hydrogen (C-H) bonds on the quinoxalin-2(1H)-one core represents a highly efficient and atom-economical approach to introduce molecular complexity. nih.gov This strategy avoids the need for pre-functionalized starting materials, streamlining synthetic routes and minimizing waste. nih.govchim.it

Regioselective C3-Functionalization Strategies

The C3 position of the quinoxalin-2(1H)-one ring is particularly amenable to electrophilic and radical-mediated substitutions, making it a prime target for regioselective functionalization. nih.govrsc.org Various methods have been developed to introduce a wide range of functional groups at this position with high selectivity.

One notable strategy involves the use of Selectfluor as a reagent to promote oxidative coupling reactions. This metal- and photocatalyst-free method allows for the C3-alkoxylation, amination, sulfenylation, and selenylation of quinoxalin-2(1H)-ones in good to excellent yields (53–95%). organic-chemistry.orgacs.org The reaction is believed to proceed through a radical pathway and demonstrates a broad substrate scope under mild conditions. organic-chemistry.orgacs.org

Multicomponent reactions have also emerged as a powerful tool for the one-pot C3-functionalization of quinoxalin-2(1H)-ones, allowing for the introduction of diverse functional groups in a single step. nih.gov These methods are highly convergent and offer significant advantages in terms of efficiency and sustainability. nih.gov

Alkylation and Arylation Modifications

The introduction of alkyl and aryl groups at the C3 position of the quinoxalin-2(1H)-one scaffold has been extensively explored. Visible-light-induced methods have proven particularly effective for these transformations. For instance, a metal-free, visible-light-driven protocol enables the direct C3-H alkylation and arylation using unactivated alkyl and aryl chlorides. nih.gov Another green chemistry approach utilizes air as the oxidant for the arylation and alkylation of quinoxalin-2(1H)-ones without the need for a catalyst. nih.gov

Synergistic visible-light photoredox cobalt catalysis has been employed for the site-selective coupling of quinoxalin-2(1H)-ones with alkenes and alkynes, leading to C3-alkylated and C3-alkenylated products in high yields. rsc.org Furthermore, a domino three-component radical cascade reaction allows for the C3-benzylation and alkylation using alkenes and sulfinic acids, concurrently introducing a sulfonyl group. sci-hub.seresearchgate.net Copper-catalyzed C3-benzylation has also been achieved using benzylsulfonyl hydrazides as the benzylating agents. rsc.org

Table 1: Selected C3-Alkylation and Arylation Reactions of Quinoxalin-2(1H)-ones

| Reaction Type | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| C3-H Alkylation/Arylation | Unactivated alkyl/aryl chlorides, visible light, metal-free | Moderate to good | nih.gov |

| C3-Arylation/Alkylation | Air as oxidant, visible light, catalyst-free | High to excellent | nih.gov |

| C3-Alkylation/Alkenylation | Alkenes/alkynes, visible-light photoredox cobalt catalysis | High | rsc.org |

| C3-Benzylation/Alkylation | Alkenes, sulfinic acid, TBHP, metal-free | Good to excellent (57-96%) | sci-hub.se |

| C3-Benzylation | Benzylsulfonyl hydrazides, CuCN, DTBP | Moderate to good | rsc.org |

| C3-Arylation | Diaryliodonium salts, room temperature, transition-metal-free | Not specified | acs.org |

| C3-Vinylation | Alkenes, (NH₄)₂S₂O₈, metal-free | Moderate to good | frontiersin.org |

Note: Yields are as reported in the cited literature and may vary depending on the specific substrates used.

Halogenation and Fluoroalkylation Reactions

The introduction of fluorine-containing groups into the quinoxalin-2(1H)-one scaffold can significantly modulate its physicochemical and biological properties. nih.gov Several methods have been developed for the direct C-H fluoroalkylation at the C3 position.

A three-component reaction involving quinoxalin-2(1H)-ones, alkenes, and CF₃SO₂Na, mediated by K₂S₂O₈, provides an efficient route to 3-trifluoroalkylated quinoxalin-2(1H)-ones under metal-free conditions. nih.gov Visible-light-induced photocatalysis has also been successfully applied. For example, a photoredox-catalyzed three-component reaction with (fluoroalkyl)triphenylphosphonium salts and alkenes yields a variety of fluoroalkyl-containing quinoxalin-2(1H)-ones. researchgate.netrsc.org Another approach utilizes a recyclable V₂O₅/g-C₃N₄ heterojunction as a photocatalyst for the C3–H trifluoromethylation. acs.org

Table 2: C3-Fluoroalkylation Reactions of Quinoxalin-2(1H)-ones

| Fluoroalkyl Group | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| -CF₃ | Alkenes, CF₃SO₂Na, K₂S₂O₈, metal-free | Up to 77% | nih.gov |

| -CF₃ | V₂O₅/g-C₃N₄ photocatalyst, visible light | Up to 80% | acs.org |

| -CF₂R, -CHFR | (Fluoroalkyl)triphenylphosphonium salts, alkenes, photoredox catalyst | Good | rsc.org |

Note: Yields are as reported in the cited literature and may vary depending on the specific substrates and conditions used.

Amination and Other Heteroatom Functionalizations

The introduction of nitrogen and other heteroatoms at the C3 position is crucial for developing new derivatives with diverse biological activities. Direct C-H amination of quinoxalin-2(1H)-ones has been achieved through various methods.

A facile and eco-friendly photoinduced dehydrogenative amination with aliphatic amines, using air as the sole oxidant, provides a green route to 3-aminoquinoxalin-2(1H)-ones without the need for metals, photocatalysts, or strong oxidants. acs.org Another approach utilizes a copper-based metal-organic framework (Cu-CPO-27) as a recyclable heterogeneous catalyst for the C–H amination with both alkylamines and benzylamines, using molecular oxygen as the oxidant. nih.gov Metal-free direct oxidative C-N bond coupling with azoles under mild conditions promoted by PIFA has also been reported. researchgate.net

Beyond amination, other heteroatoms can be introduced. As mentioned in section 3.1.1, Selectfluor-mediated reactions can be used for C3-sulfenylation and C3-selenylation. organic-chemistry.orgacs.org

N-Substitution and N-Derivatization Strategies

Modification of the nitrogen atoms within the quinoxalin-2(1H)-one ring system offers another avenue for creating structural diversity. N-substitution can influence the molecule's conformation, solubility, and interactions with biological targets.

For instance, N-substituted quinoxalin-2(1H)-ones, including those with N-phenyl, N-p-chlorophenyl, N-cyclopropylmethyl, and N-homobenzyl groups, have been shown to react smoothly in various transformations. acs.org The synthesis of 1-benzyl-3-(trifluoromethyl)quinoxalin-2(1H)-one has been reported with an 80% yield. acs.org Similarly, the reaction of N¹-methyl-benzene-1,2-diamine with phenylpyruvic acid affords 3-benzyl-1-methylquinoxalin-2(1H)-one. rsc.org These examples highlight the feasibility of introducing various substituents at the N1 position.

Modification of the Benzyl (B1604629) Moiety

The benzyl group at the C3 position is not merely a passive substituent; its modification can significantly impact the properties of the entire molecule. For example, studies have shown that the benzyl moiety in a quinoxaline-based scaffold can act as a "DNA intercalation switch," where its presence enables a specific mode of DNA binding. nih.gov

Derivatization of the benzyl ring itself can be achieved through standard aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. This provides a powerful strategy to fine-tune the electronic and steric properties of the 3-benzyl-1H-quinoxalin-2-one scaffold, potentially leading to enhanced biological activity or novel material properties. For example, N-substituted quinoxalin-2(1H)-ones with various substituents on the benzyl group, such as N-3-chlorobenzyl, N-3-fluorobenzyl, N-2-bromobenzyl, and N-3,5-difluorobenzyl, have been successfully synthesized and utilized in further reactions. acs.org

Annulation and Fused-Ring System Formation from this compound Precursors

The this compound scaffold is a versatile platform for the construction of more complex, polycyclic heterocyclic systems. Annulation, or ring-forming, reactions starting from this or closely related precursors allow for the synthesis of diverse fused quinoxalinones. These reactions typically involve the intramolecular cyclization of a suitably functionalized substituent at the C3-position or annulation across the N1 and C2 positions of the quinoxalinone core. Key strategies include leveraging functionalized benzyl groups for ring closure and the use of reactive intermediates to build new heterocyclic rings onto the existing framework.

Mamedov Rearrangement of 3-(2-Aminobenzyl)quinoxalin-2(1H)-one Derivatives

A significant strategy for creating fused systems involves the functionalization of the benzyl group at the C3-position, followed by an intramolecular rearrangement. An effective one-step method has been developed for the synthesis of 2-(indol-2-yl)benzimidazoles starting from 3-(2-nitrobenzyl)quinoxalin-2(1Н)-ones. researchgate.net This process is based on the Mamedov rearrangement, which involves the in situ reduction of the nitro group to an amine using reagents like sodium dithionite (B78146) (Na₂S₂O₄), followed by a spontaneous, acid-catalyzed heterocyclization. researchgate.netresearchgate.net

The rearrangement of the intermediate 3-(2-aminobenzyl)quinoxalin-2(1Н)-one proceeds rapidly under mild conditions to afford the 2-(indol-2-yl)benzimidazole products in high yields. researchgate.netarabjchem.org This transformation represents a powerful method for converting a quinoxalinone scaffold into a biheterocyclic benzimidazole-indole system. researchgate.net

| Precursor | Reagent | Product | Yield | Reference |

| 3-(2-Nitrobenzyl)quinoxalin-2(1Н)-one | Na₂S₂O₄ | 2-(Indol-2-yl)benzimidazole | High | researchgate.net |

| 3-(2-Aminophenyl)quinoxalin-2(1H)-one | Acetophenone, Acid catalyst | 4-(Benzimidazol-2-yl)quinoline | Good | arabjchem.org |

Intramolecular Cyclization to Indolo[2,3-b]quinoxalines

Another important annulation strategy involves the intramolecular cyclization of a C3-substituent onto the N1-position of the quinoxalinone ring. The synthesis of 5H-indolo[2,3-b]quinoxaline and its derivatives serves as a prime example of this approach. psu.edu Starting from 3-(2-aminophenyl)-1,2-dihydro-quinoxaline-2-one, a fused indoloquinoxaline system is formed through cyclocondensation. psu.edu

The reaction is typically achieved by heating the aminophenyl-substituted quinoxalinone in a suitable solvent like acetic acid. psu.edu This process leads to the elimination of a water molecule and the formation of the new five-membered indole (B1671886) ring fused to the quinoxaline (B1680401) core. The stability of the resulting polycyclic aromatic system is a key driving force for the reaction.

| Precursor | Conditions | Product | Reference |

| 3-(2-Aminophenyl)-1,2-dihydro-quinoxaline-2-one | Acetic acid, boil | 5H-Indolo[2,3-b]quinoxaline | psu.edu |

| 3-(2-Aminophenyl)-6,7-dimethyl-1,2-dihydro-quinoxaline-2-one | Acetic acid, boil | 2,3-Dimethyl-5H-indolo[2,3-b]quinoxaline | psu.edu |

Synthesis ofresearchgate.netCurrent time information in Bangalore, IN.researchgate.netTriazolo[4,3-a]quinoxalinones

The annulation of a triazole ring onto the quinoxalinone scaffold represents a common and efficient method for generating fused heterocyclic systems. nih.gov This is typically achieved not from the 3-benzyl derivative directly, but from a 3-hydrazino-1H-quinoxalin-2-one precursor, which highlights a key synthetic route for modifying the core structure. arcjournals.org

The synthesis involves a two-step, one-pot procedure where 3-hydrazino-1H-quinoxalin-2-one is first condensed with an aldehyde to form a 3-[N'-(substituted-benzylidene)-hydrazino]-1H-quinoxalin-2-one intermediate. researchgate.netarcjournals.org This intermediate then undergoes oxidative cyclization using reagents such as ferric chloride or bromine in acetic acid to yield the corresponding 1-substituted- researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]quinoxalin-4(5H)-one. researchgate.netarcjournals.org This method allows for the introduction of various substituents at the 1-position of the fused triazole ring. mdpi.com

| Precursor | Reagents | Product | Yield | Reference |

| 3-Hydrazino-1H-quinoxalin-2-one | Aromatic aldehyde, then Br₂/AcOH | 1-(Substituted-benzyl)-5H- researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]quinoxalin-4-one | - | arcjournals.org |

| 3-Hydrazino-1H-quinoxalin-2-one | Aldehyde, then FeCl₃·6H₂O | 1-Substituted- researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]quinoxalin-4(5H)-one | Good to Excellent | researchgate.net |

Structure Activity Relationship Sar Studies of 3 Benzyl 1h Quinoxalin 2 One Derivatives

Impact of Substituents on Molecular Interactions

The biological profile of 3-benzyl-1H-quinoxalin-2-one derivatives is profoundly influenced by the nature and position of substituents on both the quinoxalinone core and the benzyl (B1604629) moiety. These modifications alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

For instance, in the context of anticancer activity, the linker at the C3 position is a key determinant of potency. Studies have shown that a benzyl linker at this position tends to increase activity, whereas a sulfonyl linker diminishes it. researchgate.net The substitution pattern on the benzyl ring itself is also crucial. The presence of electron-releasing groups, such as a methoxy (B1213986) group (OCH₃), has been found to be essential for certain anticancer activities. researchgate.net In the pursuit of aldose reductase inhibitors, derivatives bearing a C3-phenethyl side chain and a nitro (NO₂) group at the C6 position of the quinoxalinone ring demonstrated enhanced activity and selectivity. nih.gov

In the development of inhibitors for lactate (B86563) dehydrogenase A (LDHA), a different trend is observed, where strong electron-withdrawing substituents on the aryl group or the quinoxalinone core lead to an increase in inhibitory efficiency. acs.org Specifically, derivatives with para-carboxy (p-COOH) or meta-nitro (m-NO₂) groups on the aryl moiety showed the highest inhibition. acs.org

For antiviral applications, particularly against Hepatitis C Virus (HCV), the introduction of a hydrogen-bond acceptor, such as an ester or an amide group, at the C3 position has been shown to be beneficial for antiviral potency. Furthermore, modifications to the benzylamino group can significantly influence biological activity, with the position and type of substituents on the benzyl ring enhancing potency against specific viral or cancer cell lines. nih.gov

Substitutions on the nitrogen at the N1 position of the quinoxalinone ring have also been explored. A study on N¹-substituted 3-benzylquinoxalin-2-ones as potential agents against colorectal cancer identified that specific substitutions can lead to submicromolar cytotoxicity against HCT-116 cells. nih.gov

Table 1: Impact of Substituents on Anticancer Activity of Quinoxaline (B1680401) Derivatives

| Compound Analogs | Target/Cell Line | Key Substitutions | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| N¹-Substituted 3-Benzylquinoxalines | HCT-116 | N¹-substitutions (e.g., compounds 6, 9, 14, 20) | 0.05–0.07 μM | nih.gov |

| Quinoxaline-Triazole Hybrids | VEGFR-2 | N¹-1,3,4-triazolo-quinoxaline | 0.037 μM | nih.gov |

| 3-Amino-N-phenyl-benzamide Derivatives | HCT116 & MCF-7 | 4-chloro substitution on phenylacetamide | 4.4 µM, 5.3 µM | nih.gov |

| 3-Urea/Thiourea Derivatives | HCT116 & MCF-7 | 4-chloro substitution on phenylurea | 2.5 µM, 9 µM | nih.gov |

Conformational Analysis and SAR

The three-dimensional conformation of this compound derivatives is a critical factor in their interaction with biological targets. Conformational analysis helps to understand the spatial arrangement of key pharmacophoric features and their fit within a receptor's binding site.

The benzyl group attached to the C3 position of the quinoxalinone ring is not static; it can rotate around the bond connecting it to the core. Theoretical conformational analysis of related structures, such as 5-benzylimidazolidin-4-one derivatives, suggests that the energy differences between various staggered and eclipsed conformations are small, allowing for relatively free rotation at ambient temperatures. ethz.ch This flexibility can be advantageous, enabling the molecule to adopt an optimal conformation for binding.

However, the presence of substituents can introduce steric hindrance that favors certain conformations. For example, ¹H NMR studies on related pyrido[2,3-d]pyrimidin-4-ones have shown that the benzylic methylene (B1212753) protons can appear as a non-equivalent AB quartet, which is indicative of a chiral center and a restricted rotation on the NMR timescale. researchgate.net This non-equivalence is often enhanced by the presence of electron-withdrawing groups on the aromatic ring, suggesting that electronic effects can also influence the conformational preferences. researchgate.net

In the context of SAR, a specific conformation might be required for optimal interaction with a target. Molecular docking studies often reveal that the molecule adopts a particular "bioactive conformation" within the binding pocket. For instance, in the inhibition of FGFR1, the ability of the quinoxalinone scaffold to form hydrogen bonds with the hinge region of the kinase is crucial, and the conformation of the side chains influences how well the molecule fits into the adenine-binding site. nih.gov

Pharmacophoric Requirements of the Quinoxalin-2(1H)-one Scaffold

Pharmacophore modeling identifies the essential structural features of a molecule that are responsible for its biological activity. For the quinoxalin-2(1H)-one scaffold, several key pharmacophoric elements have been identified for various therapeutic targets.

A fundamental feature for many biological activities is the lactam moiety within the quinoxalin-2-one ring. The N-H group of the lactam is often a crucial hydrogen bond donor, a feature explicitly required for anti-HCV activity. The adjacent carbonyl group acts as a hydrogen bond acceptor.

The nature of the substituent at the C3 position is a primary determinant of the molecule's function.

For anti-HCV activity , a hydrogen-bond acceptor, such as an ester or amide group, at C3 is beneficial.

For certain anticancer activities , an aliphatic methylene (CH₂) linker at the C3 position is considered essential. researchgate.net

For FGFR1 inhibition , SAR studies of 3-vinyl-quinoxalin-2(1H)-one derivatives indicated that smaller substituents on the side chain are more effective, likely because they fit more easily into the active pocket. nih.gov

For sPLA2 and α-glucosidase inhibition , a sulfonohydrazide moiety has been identified as an important pharmacophoric feature in the structural design of quinoxaline-based inhibitors. nih.gov

Modulation of Biological Profile through Structural Analogs

The versatility of the this compound scaffold allows for extensive structural modifications, leading to a wide range of biological activities. By creating structural analogs, researchers can fine-tune the pharmacological profile of these compounds to enhance potency, improve selectivity, and target different diseases.

One successful strategy is the hybridization of the quinoxalinone core with other known pharmacophores. For example, creating hybrids with a triazole moiety has been shown to be of significant importance in developing new anticancer agents. nih.gov This approach combines the beneficial properties of both scaffolds into a single molecule.

Another common modification involves the synthesis of Schiff's bases. Incorporating a Schiff's base linkage (a carbon-nitrogen double bond) often introduces a new point of interaction and can modulate the electronic properties of the molecule. Schiff's bases of quinoxalin-2(1H)-one have been evaluated for various activities, including antibacterial and enzymatic inhibition. acs.orgmdpi.com

The biological target can be systematically changed by altering the substitution pattern. For instance, different series of quinoxaline derivatives have been synthesized to act as:

VEGFR-2 inhibitors: By modifying the N1 and C3 positions. nih.gov

Dual EGFR and COX-2 inhibitors: Achieved by synthesizing a variety of derivatives from a 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide precursor. rsc.orgrsc.org

Pim-1/2 kinase inhibitors: By preparing analogues of a quinoxaline-2-carboxylic acid lead compound. nih.gov

Adenosine (B11128) receptor antagonists: Through systematic substitution on the benzofused moiety of triazolo[4,3-a]quinoxalin-1-one derivatives. researchgate.net

This demonstrates that the this compound framework is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of a wide array of therapeutic agents. researchgate.net

Table 2: Modulation of Biological Activity in Quinoxaline Analogs

| Analog Series | Target | Key Structural Modification | Resulting Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Quinoxaline-Sulfonohydrazide | sPLA2 | Compound 6a | 0.0475 µM | nih.gov |

| Quinoxaline-Sulfonohydrazide | α-glucosidase | Compound 6c | 0.0953 µM | nih.gov |

| Quinoxaline Schiff's Bases | LDHA Inhibition | 4d (p-COOH), 4c (m-NO₂) | 84.95%, 64.20% inhibition | acs.org |

| Quinoxaline-2-Carboxamide | Pim-1/Pim-2 | Compound 5c | 0.35 µM / 0.70 µM | nih.gov |

| Quinoxaline-2-Carboxamide | Pim-1/Pim-2 | Compound 5e | 0.28 µM / 0.54 µM | nih.gov |

Exploration of Biological Activities and Mechanistic Pathways Excluding Clinical Data

Anticancer Activity Research

The quest for novel and effective cancer therapies has led to the investigation of numerous synthetic compounds, including 3-benzyl-1H-quinoxalin-2-one and its derivatives. nih.govresearchgate.net These compounds have demonstrated promising antiproliferative effects across a range of cancer cell lines, acting through various molecular pathways. rsc.org

Inhibition of Specific Cell Line Proliferation

Research has shown that derivatives of this compound can inhibit the proliferation of several human cancer cell lines. For instance, some quinoxalinone derivatives have been found to be cytotoxic against breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549) cell lines. tandfonline.com Studies on related pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have also demonstrated inhibitory activity against human leukemic cell lines such as K562 and U937, as well as the MCF7 breast cancer cell line. tandfonline.com One particular pyrrolo[1,2-a]quinoxaline, compound 1a , inhibited K562 cell proliferation with an IC50 of 4.5 µM, while another, 1h , inhibited U937 and MCF7 cell lines with IC50 values of 5 µM and 8 µM, respectively. tandfonline.com Furthermore, certain quinazolin-4(3H)-one derivatives have shown inhibitory effects on L1210 and K562 leukemia cell lines. mdpi.com

Interactive Table: Antiproliferative Activity of Quinoxaline (B1680401) Derivatives

| Compound Type | Cell Line | Activity (IC50) |

|---|---|---|

| Pyrrolo[1,2-a]quinoxaline (1a ) | K562 (Leukemia) | 4.5 µM tandfonline.com |

| Pyrrolo[1,2-a]quinoxaline (1h ) | U937 (Leukemia) | 5 µM tandfonline.com |

| Pyrrolo[1,2-a]quinoxaline (1h ) | MCF7 (Breast Cancer) | 8 µM tandfonline.com |

| Quinoxaline-based derivative (IV ) | PC-3 (Prostate Cancer) | 2.11 µM tandfonline.com |

| Quinoxaline-based derivative (III ) | PC-3 (Prostate Cancer) | 4.11 µM tandfonline.com |

| Quinoxalinone derivative | MCF-7 (Breast Cancer) | 5.6 µM |

Molecular Targets and Pathways Involved

The anticancer effects of quinoxaline derivatives are attributed to their interaction with various molecular targets and signaling pathways crucial for cancer cell survival and proliferation. One of the key targets identified is the Akt kinase, a central regulator of cell survival and apoptosis. tandfonline.comtandfonline.com Inhibition of Akt phosphorylation has been observed with some quinoxaline-based compounds, suggesting this as a significant mechanism of their anticancer action. nih.gov

Derivatives of quinoxaline have also been found to act as inhibitors of other important enzymes involved in cancer progression, such as topoisomerase II. tandfonline.com Some compounds have shown the ability to arrest the cell cycle, particularly at the G2/M or S phase, preventing cancer cells from dividing and proliferating. rsc.orgtandfonline.commdpi.com Furthermore, these compounds can interfere with critical signaling pathways like the PI3K/AKT/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer. rsc.org

Mechanisms of Action at the Cellular Level

At the cellular level, this compound and its analogs exert their anticancer effects through several mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. tandfonline.com This is often achieved by modulating the expression of key apoptotic proteins. For example, some derivatives have been shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. tandfonline.com The ability of these compounds to interact with DNA can also lead to the disruption of cellular processes and ultimately, cell death.

Another observed mechanism is the inhibition of microtubule polymerization, which is essential for cell division. mdpi.com By disrupting the microtubule structure, these compounds can halt the cell cycle and induce apoptosis. mdpi.com Additionally, some quinoxaline derivatives have been shown to inhibit the activity of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. nih.gov By blocking P-gp, these compounds can reverse drug resistance and enhance the efficacy of other chemotherapeutic agents. nih.gov

Antimicrobial Efficacy

In addition to their anticancer properties, quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial activity against a broad range of pathogens. researchgate.netsapub.org This includes antibacterial, antifungal, antiviral, and antiplasmodial effects. researchgate.net

Spectrum of Activity against Pathogens

Quinoxaline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. derpharmachemica.com For instance, certain 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones have been found to be highly active against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. nih.gov Other studies have reported activity against Escherichia coli. arcjournals.org The antimicrobial action of these compounds is believed to involve the disruption of cell membrane integrity or the inhibition of essential enzymatic functions in the pathogens.

In terms of antifungal activity, some quinoxaline derivatives have displayed notable effects against fungi like Candida albicans. nih.govarcjournals.org The broad-spectrum nature of their antimicrobial activity makes them promising candidates for the development of new anti-infective agents, especially in the face of rising antimicrobial resistance. researchgate.net

Interactive Table: Antimicrobial Spectrum of Quinoxaline Derivatives

| Compound Type | Pathogen | Type | Activity |

|---|---|---|---|

| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones | Pseudomonas aeruginosa | Gram-negative bacteria | Active nih.gov |

| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones | Bacillus cereus | Gram-positive bacteria | Active nih.gov |

| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones | Staphylococcus aureus | Gram-positive bacteria | Active nih.gov |

| 2-chloro-3-(1-substituted indol-3-yl)quinoxalines | Candida albicans | Fungus | Active nih.gov |

| Various synthesized quinoxaline derivatives | Staphylococcus aureus | Gram-positive bacteria | Zone of inhibition 12-18 mm arcjournals.org |

Investigation of Biofilm Inhibition

Bacterial biofilms are a significant challenge in treating infections as they provide a protective environment for bacteria, making them more resistant to antibiotics. frontiersin.org Research into the anti-biofilm potential of quinoxaline derivatives is an emerging area. While specific studies on this compound's biofilm inhibition are limited, related heterocyclic compounds have shown promise. For example, certain coumarin (B35378) derivatives, which also feature a heterocyclic core, have been reported to inhibit biofilm formation in bacteria like Staphylococcus aureus and Escherichia coli. chiet.edu.egnih.gov Given the structural similarities and broad antimicrobial activity of quinoxalines, it is plausible that they may also possess anti-biofilm properties, a hypothesis that warrants further investigation. chiet.edu.egnih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been extensively evaluated for their ability to inhibit various enzymes, demonstrating a range of activities from receptor antagonism to the direct inhibition of metabolic enzymes.

Adenosine (B11128) Receptor Antagonism

The quinoxaline nucleus is a key feature in several potent and selective adenosine receptor (AR) antagonists. While direct studies on this compound are limited, its structural analogs, particularly those incorporating a triazole ring, have shown significant activity. For instance, several nih.govtsijournals.comsemanticscholar.orgtriazolo[4,3-a]quinoxalines have been reported to possess moderate affinity for both A1 and A2 adenosine receptors. researchgate.net Further chemical modifications have led to the development of derivatives with improved affinity and selectivity. The introduction of a N-cyclopentyl group on the triazolo[4,3-a]quinoxaline structure resulted in enhanced affinity and selectivity for the A1 receptor. researchgate.net

Research has also shown that 2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives are effective antagonists for the A3 adenosine receptor. researchgate.net This suggests that the core quinoxalinone structure is a versatile scaffold for developing antagonists that can be tailored to target specific adenosine receptor subtypes.

S-Adenosylhomocysteinase Inhibition

Currently, there is no direct scientific evidence from the available literature linking this compound or its immediate derivatives to the inhibition of S-Adenosylhomocysteinase (AdoHcyase). While some heterocyclic compounds have been investigated for this activity, specific studies on the quinoxaline class in this context are not prominently reported. One study noted that 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[4,3-a]pyrazine, a compound with a different heterocyclic core, acts as an inhibitor of S-adenosylhomocysteinase. researchgate.net

Aldose Reductase Inhibition

The quinoxalin-2(1H)-one scaffold has been identified as a promising basis for the design of aldose reductase (ALR2) inhibitors, which are investigated for their potential in managing diabetic complications. longdom.org Synthetic derivatives based on this structure have demonstrated potent and selective inhibition of ALR2. acs.orgidexlab.com

In one study, a series of quinoxalin-2(1H)-one derivatives showed significant ALR2 inhibitory effects, with IC50 values in the low micromolar to nanomolar range (0.032–0.468 μM). acs.org The most active compound in this series was 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid. acs.org Another study designed multifunctional ALR2 inhibitors based on the quinoxalin-2(1H)-one scaffold, yielding compounds with IC50 values ranging from 0.091 to 10.214 µM. researchgate.net The introduction of phenolic groups into the structure was found to be a key factor in enhancing both ALR2 inhibition and providing antioxidant activity. acs.orgnanobioletters.com

Table 1: Aldose Reductase (ALR2) Inhibition by Quinoxalin-2(1H)-one Derivatives

| Compound Series | IC50 Range (µM) | Key Structural Features | Reference |

|---|---|---|---|

| Series 6 | 0.032 - 0.468 | Quinoxalin-2(1H)-one with phenolic substitutions | acs.org |

| Series 6 (alternate study) | 0.091 - 10.214 | Quinoxalin-2(1H)-one scaffold | researchgate.net |

Monoamine Oxidase Inhibition

The 3-benzylquinoxaline scaffold has proven to be a fruitful matrix for the development of novel and selective monoamine oxidase (MAO) inhibitors, particularly for the MAO-A isoform. nih.govroyalsocietypublishing.org Several series of derivatives have been synthesized and evaluated, with many compounds exhibiting inhibitory activity in the nanomolar to low micromolar range. nih.gov

In one investigation, a series of N'-[2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetyl]benzohydrazide and related derivatives were synthesized. nih.gov Most of these compounds displayed selective MAO-A inhibitory activity. nih.gov Compounds identified as 4e and 9g in the study were the most potent derivatives with high selectivity for MAO-A. nih.gov Another study reported that N'-substituted benzylidene-2-(6-chloro-4-oxo-2-aryl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide derivatives were potent MAO-A inhibitors, with one compound having an IC50 of 0.25 µM and being threefold selective for MAO-A. royalsocietypublishing.org

Table 2: Monoamine Oxidase (MAO) Inhibition by Quinoxaline and Quinazoline Derivatives

| Compound Series | Target | IC50 Values (µM) | Selectivity | Reference |

|---|---|---|---|---|

| N'-substituted benzylidene acetohydrazides (9g) | MAO-A | Potent (nanomolar/low micromolar) | High MAO-A selectivity | nih.gov |

| N'-benzylquinoxalin-2-yl)benzohydrazides (4e) | MAO-A | Potent (nanomolar/low micromolar) | High MAO-A selectivity | nih.gov |

| N-pyridyl-hydrazone derivatives (2k, 2l, 2n) | MAO-A | 6.12, 10.64, 9.52 | MAO-A specific | semanticscholar.org |

| Phenylquinazoline derivative (5d) | MAO-A | 0.27 ± 0.06 | ~3-fold selective for MAO-A | royalsocietypublishing.org |

Other Noteworthy Biological Activities

Beyond specific enzyme inhibition, the broader class of quinoxaline derivatives has been associated with other important biological activities.

Angiotensin Receptor Antagonism

Quinoxaline derivatives have been investigated as potential angiotensin II receptor antagonists, a key target in antihypertensive therapies. mdpi.com A series of novel quinoxaline N-oxide analogs were prepared and shown to exhibit very potent activity as angiotensin II receptor antagonists. nih.gov In some cases, the N-oxide quinoxaline analog was found to be more potent than the non-oxidized version. nih.gov Additionally, other research has focused on 2-alkyl-4-(biphenylylmethoxy)quinoline derivatives as nonpeptidic angiotensin II receptor antagonists, with some compounds demonstrating IC50 values in the 0.01-1 microM range. nih.gov

Antihistaminic Activity

The quinoxaline structure is present in compounds reported to have antihistaminic properties. tsijournals.compharmatutor.org Various studies have highlighted that the wide spectrum of biological activities of quinoxalines includes antihistaminic effects. semanticscholar.orgtsijournals.com For instance, phenylpyrazolo benzothiazolo quinoxaline derivatives are among the complex heterocyclic systems synthesized and evaluated for antihistaminic properties. tsijournals.comtsijournals.com Another study successfully synthesized phenyl pyrazolo benzimidazolo quinoxaline derivatives and screened them for antihistaminic activity, with several compounds showing a high percentage of protection. semanticscholar.org

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., HOMO/LUMO Energies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the structural and electronic properties of 3-benzyl-1H-quinoxalin-2-one. jmaterenvironsci.comresearchgate.net DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been used to optimize the geometry of the molecule and to analyze its molecular properties. jmaterenvironsci.comjmaterenvironsci.com These calculations reveal a strong polarization between the heterocyclic quinoxalinone core and the aromatic benzyl (B1604629) ring, which is a key determinant of the molecule's reactivity. jmaterenvironsci.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about charge transfer within the molecule. jmaterenvironsci.com For this compound, the HOMO and LUMO are primarily localized over the quinoxalinone moiety and the benzyl group, respectively. The energy gap (ΔE) between these frontier orbitals is a crucial indicator of chemical reactivity and stability. najah.edu A small HOMO-LUMO gap suggests a high potential for charge transfer, indicating greater reactivity, which is often desirable for bioactive compounds. jmaterenvironsci.comnajah.edu

Studies comparing this compound with its parent compound, quinoxalin-2(1H)-one, and other derivatives like 3-methylquinoxalin-2(1H)-one, show that the benzyl substituent influences the electronic properties. jmaterenvironsci.com For instance, the substitution at the 3-position can alter the charge distribution across the molecule, affecting the atomic charges, electrostatic potentials, and dipole moments. jmaterenvironsci.comresearchgate.net These computational insights are vital for predicting how modifications to the molecular structure will impact its electronic behavior and potential biological activity. jmaterenvironsci.com

Table 1: Calculated Electronic Properties of Quinoxalinone Derivatives jmaterenvironsci.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Quinoxalin-2(1H)-one | -6.21 | -1.54 | 4.67 | 3.85 |

| 3-Methylquinoxalin-2(1H)-one | -6.03 | -1.45 | 4.58 | 3.92 |

| This compound | -6.11 | -1.50 | 4.61 | 3.78 |

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the potential mechanism of action of this compound and its derivatives as therapeutic agents. nih.govnih.gov

For instance, derivatives of this compound have been investigated as inhibitors of various enzymes, including monoamine oxidase A (MAO-A) and fibroblast growth factor receptor 1 (FGFR1). nih.govdovepress.com Molecular docking studies have been performed to rationalize the observed biological activities by visualizing the binding modes of these compounds within the active sites of their target proteins. nih.govnih.gov

In a study on MAO-A inhibitors, potent derivatives of this compound were docked into the enzyme's active site to understand the structure-activity relationships. nih.gov Similarly, in the context of anticancer research, docking studies of quinoxaline (B1680401) derivatives against targets like the β-tubulin protein have helped to identify key binding interactions that contribute to their cytotoxic effects. nih.gov These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the receptor, providing a basis for the design of more potent and selective inhibitors. dovepress.commdpi.com

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of molecules over time. unlp.edu.ar For a molecule like this compound, which possesses rotatable bonds, MD simulations can provide insights into its accessible conformations in different environments. unlp.edu.arcopernicus.org

The process often begins by exploring the conformational space using molecular mechanics force fields to identify low-energy conformers. unlp.edu.ar These conformers are then subjected to further optimization using higher-level theoretical methods like DFT. unlp.edu.ar MD simulations can reveal the dynamic nature of the interaction between the quinoxalinone core and the benzyl substituent, showing how the molecule might adapt its shape to fit into a receptor's binding pocket. rsc.org

By simulating the molecule's movement, researchers can understand the rotational energy barriers around specific bonds and the relative populations of different conformers in solution. copernicus.org This information is valuable for drug design, as the bioactive conformation of a ligand is often a low-energy state that can be readily adopted upon binding to its target.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netresearchgate.net These models are powerful tools in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. nih.gov

For quinoxaline derivatives, 2D and 3D-QSAR models have been developed to predict their anti-tubercular and anticancer activities. nih.govnih.gov These models are built using a set of known compounds (a training set) and their experimentally determined activities. A wide range of molecular descriptors, including topological, electrostatic, and steric parameters, are calculated for each compound. nih.gov

Statistical methods like partial least squares (PLS) and machine learning techniques such as artificial neural networks (ANN) are then used to build a mathematical equation that relates the descriptors to the activity. nih.govhanyang.ac.kr The predictive power of the QSAR model is then validated using an external set of compounds (a test set). nih.gov Successful QSAR models can identify the key molecular features that are important for a specific biological activity, thereby guiding the synthesis of new and more potent analogues. nih.gov

QSPR models have also been applied to predict physicochemical properties of quinoxaline derivatives, such as their melting points. unlp.edu.ar These models use theoretical descriptors to establish relationships that can aid in the characterization of new compounds. researchgate.net

Prediction of Reaction Mechanisms using Computational Approaches

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. iastate.edu For the synthesis of this compound and its derivatives, theoretical studies can help to understand the reaction pathways, identify intermediates and transition states, and predict the feasibility of different synthetic routes. up.ac.zasmu.edu

For example, DFT calculations can be used to model the reaction between a quinoxaline precursor and a nucleophile. up.ac.za By calculating the energies of the reactants, products, and any intermediates and transition states along the reaction coordinate, a detailed energy profile of the reaction can be constructed. smu.edu This allows for the determination of activation barriers and reaction enthalpies, providing insights into the kinetics and thermodynamics of the reaction.

Computational studies have been used to investigate various reactions involving the quinoxalin-2(1H)-one scaffold, such as C-H functionalization reactions. mdpi.com These theoretical investigations can help to explain the observed regioselectivity and stereoselectivity of a reaction and can be used to propose mechanisms for newly developed synthetic methodologies. mdpi.com Understanding the reaction mechanism at a molecular level is crucial for optimizing reaction conditions and for designing more efficient and selective syntheses. iastate.edu

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-benzyl-1H-quinoxalin-2-one in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the quinoxalinone and benzyl (B1604629) moieties exhibit characteristic chemical shifts. For instance, in a related derivative, 1-benzyl-3-methylquinoxalin-2(1H)-one, the benzyl protons appear as a singlet at 5.50 ppm, while the aromatic protons of the quinoxaline (B1680401) and benzyl rings resonate in the range of 7.21-7.84 ppm. For 3-benzyl-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one, the methylene (B1212753) protons of the benzyl group appear as a singlet at 4.27 ppm. The protons on the quinoxaline ring typically show complex multiplicity due to spin-spin coupling, with signals appearing at distinct chemical shifts, such as a doublet of doublets around 7.86 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the quinoxalinone ring is typically observed downfield, for example at δ 154.7 ppm in 3-(4-(tert-butyl)benzyl)-1-methylquinoxalin-2(1H)-one. The carbons of the aromatic rings of both the quinoxaline and benzyl groups appear in the characteristic region of approximately 113 to 159 ppm. For instance, in a similar structure, the carbon signals were observed at δ 158.5, 155.3, 135.2, 132.9, 132.5, 129.6, 129.5, 128.9, 127.7, 126.8, 123.6, and 114.4 ppm. The methylene carbon of the benzyl group gives a characteristic signal, for instance at 40.8 ppm in 1-benzyl-3-benzylquinoxalin-2(1H)-one.

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |

| ¹H | Benzyl CH₂ | 4.27 | s | |

| ¹H | Quinoxaline Ar-H | ~7.86 | dd | |

| ¹³C | Carbonyl (C=O) | ~154.7 | - | |

| ¹³C | Benzyl CH₂ | ~40.8 | - | |

| ¹³C | Aromatic C | 113-159 | - |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. 's' denotes singlet, and 'dd' denotes doublet of doublets.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the vibrations of bonds within the molecule. The IR spectrum displays characteristic absorption bands corresponding to specific vibrational modes.

A prominent feature in the IR spectrum of this compound and its derivatives is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears in the range of 1650-1683 cm⁻¹. For example, a derivative shows a C=O stretch at 1651 cm⁻¹. Another key absorption is the N-H stretching vibration of the quinoxalinone ring, which is observed as a broad band around 3235 cm⁻¹ in compounds where the nitrogen at position 1 is unsubstituted.

The aromatic C-H stretching vibrations of both the quinoxaline and benzyl rings are found in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings give rise to a series of bands in the 1450-1610 cm⁻¹ region. For instance, bands at 1601 cm⁻¹ and 1465 cm⁻¹ have been reported for a related compound. The aliphatic C-H stretching of the benzyl methylene group is typically observed around 2850-2930 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | Amide | ~3235 | |

| Aromatic C-H Stretch | Ar-H | 3000-3100 | |

| Aliphatic C-H Stretch | Benzyl CH₂ | 2850-2930 | |

| C=O Stretch | Lactam | 1650-1683 | |

| C=C/C=N Stretch | Aromatic Rings | 1450-1610 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum is characterized by the wavelength of maximum absorption (λ_max).

Studies on quinoxalin-2(1H)-one and its derivatives, including 3-benzyl-quinoxalin-2(1H)-one, have been conducted to understand their photophysical properties. The UV-Vis spectra of these compounds are influenced by the solvent environment, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states by the solvent's polarity and hydrogen bonding capacity. For a related compound, 1-benzyl-3-methylquinoxalin-2(1H)-one, theoretical calculations using TD-DFT have been employed to predict the UV absorption spectra in various solvents, including water, ethanol (B145695), acetonitrile, and DMSO.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule.

In electrospray ionization (ESI) mass spectrometry, this compound derivatives typically form a protonated molecule, [M+H]⁺. For example, the calculated exact mass for the [M+H]⁺ ion of a C₁₇H₁₇N₂O derivative is 265.1325, with an experimental value found at 265.1335. The fragmentation of the molecular ion can provide valuable structural information. For instance, cleavage of the benzyl group is a common fragmentation pathway.

Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for this compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Another related compound, 1-benzyl-3-phenylquinoxalin-2(1H)-one, crystallizes in the triclinic space group P-1. The crystal structure of (E)-1-benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one is monoclinic, with the space group P2₁/c. These crystallographic studies provide a detailed three-dimensional picture of the molecular geometry and packing in the solid state, which is crucial for understanding the structure-property relationships of this class of compounds.

Future Directions and Research Perspectives

Design of Novel 3-Benzyl-1H-quinoxalin-2-one Derivatives with Enhanced Specificity

The development of novel derivatives of this compound with improved specificity is a primary focus of ongoing research. The core strategy involves modifying the basic structure to enhance its interaction with specific biological targets while minimizing off-target effects.

Recent studies have demonstrated the synthesis of various N1-substituted 3-benzylquinoxalin-2-one derivatives. For instance, alkylation reactions using reagents like propargyl bromide and ethyl bromoacetate (B1195939) have yielded N-alkynyl and quinoxalinyl ethyl acetate (B1210297) derivatives, respectively. nih.govacs.org These modifications provide functional handles for further diversification, such as through click chemistry to create quinoxaline-triazole hybrids. nih.govacs.org The goal of these structural modifications is to explore new binding interactions with target proteins and improve pharmacological profiles.

Another approach involves the introduction of different substituents on the benzyl (B1604629) and quinoxalinone rings. For example, a series of 3-benzyl-2-substituted quinoxalines were synthesized and showed selective inhibitory activity towards monoamine oxidase A (MAO-A). nih.gov Structure-activity relationship (SAR) studies are crucial in this context to understand how different functional groups influence biological activity. For example, in a series of compounds tested for anticancer activity, derivatives with strong electron-withdrawing groups on the aryl ring or the heterocyclic core showed enhanced inhibitory effects. nih.gov The strategic placement of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, thereby affecting its binding affinity and specificity.

| Derivative Type | Synthetic Approach | Potential Enhancement | Reference |

| N1-Substituted Derivatives | Alkylation with various reagents | Improved pharmacokinetic properties, new binding interactions | nih.govacs.org |

| Quinoxaline-Triazole Hybrids | Click chemistry | Enhanced target specificity, potential for dual-target drugs | nih.govacs.org |

| 2-Substituted Quinoxalines | Nucleophilic substitution | Selective enzyme inhibition (e.g., MAO-A) | nih.gov |

| Aryl-substituted Derivatives | Introduction of electron-withdrawing/donating groups | Modulated electronic properties for better binding affinity | nih.gov |

Exploration of Untapped Biological Targets

While this compound and its derivatives have been extensively studied for their anticancer and antimicrobial properties, there is a vast landscape of unexplored biological targets that could be modulated by this versatile scaffold. nih.gov The quinoxalinone core is considered a "privileged structure," meaning it can bind to multiple, diverse biological targets. nih.govnih.gov

Recent research has begun to uncover new potential applications. For example, some quinoxalinone derivatives have been investigated as inhibitors of fibroblast growth factor receptor 1 (FGFR1), a key target in cancer therapy. nih.govdovepress.com Others have shown potential as dual inhibitors of Pim-1 and Pim-2 kinases, which are involved in cancer progression and metastasis. mdpi.com The structural similarity of the quinoxalinone scaffold to other biologically active heterocycles suggests its potential to interact with a wide range of enzymes and receptors.

Future research should focus on screening this compound and its analogs against a broader panel of biological targets. This could include G-protein coupled receptors (GPCRs), ion channels, and various enzymes involved in metabolic and inflammatory diseases. For instance, some quinoxaline (B1680401) derivatives have already shown promise as anti-inflammatory agents. nih.gov Furthermore, exploring their potential in treating parasitic diseases like malaria and leishmaniasis could open up new therapeutic avenues. tandfonline.comresearchgate.net

Potential Untapped Biological Targets:

Kinases: Beyond FGFR and Pim kinases, numerous other kinases involved in cell signaling and disease could be targeted. mdpi.com

G-Protein Coupled Receptors (GPCRs): The diverse structures of quinoxalinone derivatives make them candidates for modulating GPCR activity.

Ion Channels: These are crucial in many physiological processes, and their modulation could lead to treatments for neurological and cardiovascular disorders.

Enzymes in Metabolic Pathways: Targeting enzymes involved in diseases like diabetes is a promising area of research. nih.gov

Parasitic Targets: The scaffold's potential against parasites like Plasmodium falciparum (malaria) and Leishmania species warrants further investigation. tandfonline.comresearchgate.net

Development of More Efficient and Sustainable Synthesis Routes

The development of efficient and environmentally friendly synthetic methods is crucial for the large-scale production of this compound and its derivatives. Traditional synthesis methods often rely on harsh reaction conditions, toxic catalysts, and hazardous solvents. ijirt.orgrsc.org Green chemistry principles are increasingly being applied to overcome these limitations. ijirt.org

Recent advancements have focused on the use of recyclable catalysts, such as bentonite (B74815) clay K-10 and cellulose (B213188) sulfuric acid, which are inexpensive and biodegradable. academie-sciences.frmdpi.com Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijiset.com Furthermore, the use of greener solvents like water and ethanol (B145695) is being explored to reduce the environmental impact of the synthesis process. academie-sciences.frtandfonline.com

Photocatalysis represents another promising frontier, enabling C-H functionalization of the quinoxalinone core under mild, visible-light conditions, often without the need for transition-metal catalysts. sioc-journal.cnbohrium.com Electrochemical synthesis is also gaining traction as a clean and efficient method for creating C-C bonds, as demonstrated by the one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones. rsc.org

| Synthetic Method | Key Features | Advantages | Reference |

| Recyclable Catalysts | Use of bentonite clay, cellulose sulfuric acid | Cost-effective, environmentally friendly | academie-sciences.frmdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Higher yields, reduced byproducts | ijiset.com |

| Green Solvents | Use of water, ethanol | Reduced toxicity and environmental impact | academie-sciences.frtandfonline.com |

| Photocatalysis | Visible-light induced reactions | Mild conditions, high selectivity | sioc-journal.cnbohrium.com |

| Electrochemical Synthesis | Catalyst-free, oxidant-free | Clean, efficient, good functional group tolerance | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of new drugs based on the this compound scaffold. mednexus.orgwiley.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new derivatives and predict their properties. nih.gov

AI and ML algorithms can be used to build predictive models for various pharmacological properties, such as binding affinity, selectivity, and cytotoxicity. scielo.br This can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and testing of the most promising compounds. nih.gov For example, machine learning models can be trained to identify molecules with a high probability of being active against a specific target, or to predict potential off-target effects.

Furthermore, generative AI models can be used for de novo drug design, creating entirely new molecular structures with desired properties. acs.org By learning the underlying patterns in existing active compounds, these models can propose novel this compound derivatives that are more likely to be potent and selective. Computational docking and molecular dynamics simulations, often guided by AI, can provide insights into the binding modes of these compounds with their biological targets, further guiding the design process.

Applications of AI/ML in Quinoxalinone Research:

Predictive Modeling: Forecasting biological activity, toxicity, and pharmacokinetic properties. scielo.br

Virtual Screening: Rapidly screening large libraries of virtual compounds to identify potential hits.

De Novo Drug Design: Generating novel molecular structures with optimized properties. acs.org

SAR Analysis: Identifying key structural features that determine biological activity.

Binding Mode Prediction: Understanding how compounds interact with their targets through computational docking and simulations.

Potential as a Privileged Scaffold in New Chemical Entity Discovery

The this compound core is increasingly recognized as a privileged scaffold in drug discovery. nih.govnih.gov A privileged scaffold is a molecular framework that is able to bind to multiple, unrelated biological targets with high affinity. This versatility makes it an excellent starting point for the development of new chemical entities (NCEs) for a wide range of diseases. researchgate.net

The quinoxalinone ring system is found in numerous biologically active molecules, including approved drugs and clinical candidates. rsc.org Its ability to be readily functionalized at multiple positions allows for the creation of large and diverse chemical libraries, increasing the probability of finding hits against new targets. researchgate.net The benzyl group at the 3-position provides an additional point for modification, further expanding the accessible chemical space.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.